molecular formula C9H12O2 B2996182 (S)-1-(2-Methoxyphenyl)ethanol CAS No. 108100-06-7; 13513-82-1

(S)-1-(2-Methoxyphenyl)ethanol

Cat. No.: B2996182
CAS No.: 108100-06-7; 13513-82-1
M. Wt: 152.193
InChI Key: DHHGVIOVURMJEA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Methoxyphenyl)ethanol is a chiral secondary alcohol with the molecular formula C₉H₁₂O₂ and an average molecular mass of 152.193 g/mol . Its structure features a methoxy group (-OCH₃) at the ortho position of the benzene ring and a hydroxyl-bearing chiral center at the adjacent carbon. This compound is significant in asymmetric synthesis, particularly in catalytic reactions such as ketone hydrosilylation, where it demonstrates moderate enantiomeric excess (ee) values (e.g., 75% ee under optimized conditions) . Its stereochemical purity and electronic properties make it a valuable intermediate in pharmaceutical and fine chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHGVIOVURMJEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108100-06-7
Record name (1S)-1-(2-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Fe(NO₃)₃·9H₂O-Mediated Amidation

Substrate Yield (%) Side Reactions Observed?
1-(4-Methoxyphenyl)ethanol 65 Minimal
1-(3-Methoxyphenyl)ethanol 58 Moderate
This compound 45 Significant

The ortho-methoxy derivative’s steric bulk disrupts catalyst coordination, leading to lower yields and side products like over-oxidized ketones .

Spectroscopic and Chiral Analysis

Key Data for this compound :

Technique Conditions/Results
¹H NMR δ 7.25–6.80 (m, aromatic H), δ 4.85 (q, J = 6.5 Hz, CH-OH), δ 3.85 (s, OCH₃)
IR Broad O-H stretch at 3350 cm⁻¹, C-O (methoxy) at 1250 cm⁻¹
Chiral GC 75% ee (Chiraldex B-PH column, He carrier, 120°C isothermal)

Comparatively, para-substituted analogs show upfield shifts in NMR due to reduced ring distortion, while fluorinated derivatives exhibit distinct ¹⁹F NMR signatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.